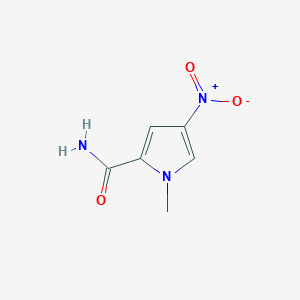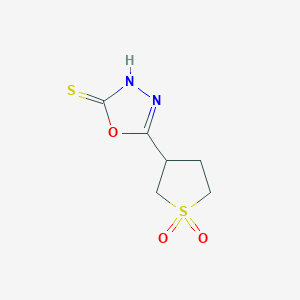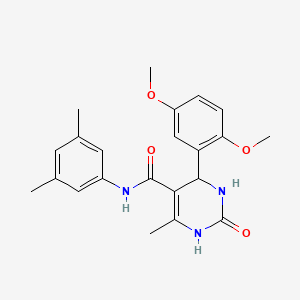![molecular formula C10H13IN2O2 B2364328 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide CAS No. 298215-09-5](/img/structure/B2364328.png)
2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide” is a chemical compound with the CAS Number: 298215-09-5. It has a molecular weight of 320.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13IN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 320.13 . The InChI key, which is a unique identifier for the compound, is JKELPVBKZMDMDH-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Optimization in Drug Precursors :
- The compound is an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation process, catalyzed by Novozym 435, is crucial for developing efficient synthetic routes. This process has been optimized for various parameters like acyl donors, agitation speed, solvent, and temperature, demonstrating its critical role in drug synthesis (Magadum & Yadav, 2018).
Catalytic Applications in Dye Production :
- N-(3-Amino-4-methoxyphenyl)acetamide, a structurally similar compound, is vital for producing azo disperse dyes. It is synthesized through the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a novel Pd/C catalyst, highlighting the compound's role in the catalytic processes essential for industrial dye production (Zhang, 2008).
Hydrogen Bond Studies in Molecular Engineering :
- Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which share a similar structural framework, reveal insights into intra- and intermolecular hydrogen bonding. These findings are pivotal for molecular design in pharmaceuticals and material science (Romero & Margarita, 2008).
Characterization in Potential Pesticides :
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including similar compounds, have been characterized as potential pesticides. X-ray powder diffraction was used to understand their structure, demonstrating the compound's potential application in developing new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis of Novel Compounds in Medicinal Chemistry :
- The compound's framework is used in the synthesis of various medicinally relevant compounds, like new salts or solvates, which are then tested for therapeutic efficacy in pharmaceutical compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Radioactive Labeling for Metabolism Studies :
- Related compounds like chloroacetanilide herbicides have been radioactively labeled for studies on their metabolism and mode of action, indicating the potential for similar applications in tracing and studying the metabolism of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (Latli & Casida, 1995).
Quantitative Structure-Activity Relationships in Antimalarial Research :
- In antimalarial research, derivatives of similar compounds have been synthesized and analyzed in quantitative structure-activity relationship studies. This demonstrates the compound's relevance in developing new antimalarial drugs with improved efficacy and pharmacokinetic properties (Werbel et al., 1986).
Biological Activity Studies :
- Studies on the bioactivity of N-(2-hydroxyphenyl)acetamides and derived oligomers, structurally related to the compound , contribute to understanding their phytotoxic properties and gene expression modulation in plants, offering insights into their potential biological applications (Girel et al., 2022).
Coordination Chemistry and Antioxidant Activity :
- Coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity. This illustrates the compound's potential utility in developing novel antioxidant agents and understanding coordination chemistry (Chkirate et al., 2019).
Synthesis and Evaluation of Analgesic and Antimicrobial Agents :
- Synthesis of isoxazole derivatives from N-chalconyl aminophenols, similar to the compound of interest, has been undertaken to explore their analgesic and antimicrobial activities. This shows the potential of such compounds in therapeutic applications (Sahu et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(2-hydroxyethylamino)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKELPVBKZMDMDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)
![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)

![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide](/img/structure/B2364260.png)



